2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole
Description
Properties
IUPAC Name |
2-methyl-5-(1-propylindol-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-8-17-12-7-5-4-6-11(12)9-13(17)14-16-15-10(2)18-14/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFNBKMIMAGNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole core. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . This intermediate can then be coupled with a propyl-substituted indole through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale coupling reactions using palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. A study demonstrated that derivatives of 1,3,4-oxadiazole possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of the indole structure may enhance these properties due to its known interactions with biological targets.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have indicated that 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a lead compound for developing new anticancer drugs .
Pharmacophore Development
The structural features of this compound make it an attractive candidate for pharmacophore modeling in drug design. Its ability to interact with various biological receptors opens avenues for designing new therapeutics targeting diseases such as cancer and infections.
Materials Science
Development of Functional Materials
The unique electronic properties of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole have led to its exploration in materials science. The compound is being investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable charge transport properties .
Nanocomposites
Incorporating this indole derivative into polymer matrices has shown improvements in mechanical strength and thermal stability. Research is ongoing into the formulation of nanocomposites that leverage the properties of both the indole and oxadiazole moieties for advanced applications in coatings and electronics.
Biological Research
Enzyme Inhibition Studies
The compound is under investigation for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .
Receptor Interaction Studies
Research has focused on the interactions between this compound and various receptors, including serotonin receptors. Such interactions are crucial for understanding its potential psychoactive effects and furthering research into neurological applications .
Data Summary Table
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized several derivatives of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole and evaluated their cytotoxic effects on different cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
Case Study 2: Material Development
A team developed a polymer-based nanocomposite incorporating this indole derivative and tested its electrical conductivity and thermal stability compared to traditional materials. The results showed enhanced performance metrics, suggesting potential applications in flexible electronics.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Trends
- Substituent Effects on Melting Points: The propyl group in the target compound likely reduces crystallinity compared to 19a (mp 188°C) and 19b (mp 248°C), as alkyl chains often lower melting points by disrupting packing. The benzylamine analog (4-(5-Me-oxadiazol-2-yl)-benzylamine) has a significantly lower mp (85.5–87°C), emphasizing the role of polar groups (e.g., NH₂) in reducing thermal stability compared to hydrophobic substituents . Bulky substituents (e.g., phenylamino in 19b) increase melting points due to enhanced π-π stacking and hydrogen bonding .
Synthetic Efficiency :
- Functional Group Reactivity: The thiol group in 4 enables disulfide bond formation, unlike the methyl or propyl groups in other analogs. The propyl chain in the target compound may enhance lipophilicity (logP) compared to methyl or benzylamine substituents, impacting membrane permeability in drug design .
Spectral and Analytical Insights
- IR/NMR Signatures :
- The NH stretch in 19a (3401 cm⁻¹) and 19b (3404 cm⁻¹) is absent in the target compound due to the propyl group replacing the indole NH .
- Methyl groups in 19a (δ2.52 ppm) and the target compound would show similar 1H-NMR shifts, but the propyl chain’s CH₂ and CH₃ signals would appear at δ0.9–1.7 ppm.
Research Implications and Gaps
- The target compound’s propyl substituent offers a balance between lipophilicity and steric bulk, warranting further studies on its pharmacokinetics.
- Comparative spectral data (e.g., 13C-NMR, MS) for the target compound are needed to validate structural predictions.
- Biological screening against analogs (e.g., antimicrobial activity of 19a , 19b ) could elucidate substituent-activity relationships .
Biological Activity
The compound 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole is a derivative of indole featuring an oxadiazole moiety, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole ring and a 1,3,4-oxadiazole group, which are known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 230.27 g/mol.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : The compound showed an IC50 value of 25.72 ± 3.95 μM, indicating significant cytotoxicity.
- In vivo studies using tumor-bearing mice revealed that treatment with this compound resulted in a marked reduction in tumor growth compared to control groups .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Bacillus subtilis | 300 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The mechanisms underlying the biological activities of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to increased apoptosis.
- Targeting Viral Replication : In studies involving HIV strains, it was found that the compound inhibits viral transcription and replication by interfering with histone modifications necessary for viral gene expression .
- Antioxidant Activity : The oxadiazole group may contribute to antioxidant properties, reducing oxidative stress in cells and enhancing cellular health.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- A study reported that treatment with varying doses led to significant tumor regression in xenograft models without notable toxicity to normal tissues.
- Another investigation into its antimicrobial effects demonstrated that the compound could effectively reduce bacterial load in infected animal models .
Q & A
Q. What are the optimal storage conditions for 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
